1-Methoxyisoquinolin-4-amine

CAS No.:

Cat. No.: VC17892164

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 1-methoxyisoquinolin-4-amine |

| Standard InChI | InChI=1S/C10H10N2O/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,11H2,1H3 |

| Standard InChI Key | PDFXBZBPFXAEOQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=C(C2=CC=CC=C21)N |

Introduction

Chemical Identity and Structural Features

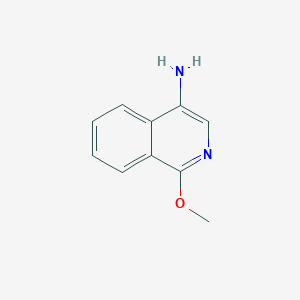

1-Methoxyisoquinolin-4-amine has the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . The compound’s structure consists of a bicyclic isoquinoline core substituted with a methoxy group at position 1 and an amino group at position 4 (Figure 1). Key physicochemical properties, such as density and melting/boiling points, remain unreported in the literature .

Table 1: Molecular Data for 1-Methoxyisoquinolin-4-amine

| Property | Value | Source |

|---|---|---|

| CAS Number | 1781894-89-0 | |

| Molecular Formula | C₁₀H₁₀N₂O | |

| Molecular Weight | 174.20 g/mol | |

| Density | N/A | |

| Boiling Point | N/A | |

| Melting Point | N/A |

The absence of reported physicochemical data underscores the need for further experimental characterization.

Synthesis and Structural Elucidation

While no direct synthesis route for 1-Methoxyisoquinolin-4-amine has been published, analogous isoquinoline derivatives provide methodological insights. For example:

Palladium-Catalyzed Cross-Coupling

The synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives involves palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, to introduce substituents to the quinoline core . Similar strategies could theoretically apply to functionalize the isoquinoline scaffold of 1-Methoxyisoquinolin-4-amine.

Nucleophilic Substitution

4-Chloro-7-substituted quinolines react with mono- or diamines under thermal conditions to yield 4-aminoquinoline derivatives . By analogy, 1-methoxyisoquinoline intermediates might undergo nucleophilic substitution with ammonia or amines to introduce the 4-amino group.

Structural Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming the structure of isoquinoline analogs . For instance, HMBC correlations in NMR spectra help assign methoxy and amino group positions .

Physicochemical Properties and Stability

-

Hydrophobicity: The aromatic isoquinoline core and methoxy group likely confer moderate lipophilicity, comparable to LogP values of ~2.4 reported for 4-methoxycyclohexan-1-amine derivatives .

-

Acid-Base Behavior: The amino group at position 4 may act as a weak base, protonating under acidic conditions.

Biological Activities of Structural Analogs

Although direct biological studies on 1-Methoxyisoquinolin-4-amine are absent, related compounds exhibit promising activities:

Cytotoxic Effects

4-Aminoquinoline derivatives demonstrate potent cytotoxicity against breast cancer cell lines (e.g., MCF7, MDA-MB-468) . For example, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine inhibits MDA-MB-468 cells with IC₅₀ values lower than chloroquine .

Enzyme Inhibition

Isoquinoline alkaloids, such as puniceusines, inhibit protein tyrosine phosphatases (PTPs), which are therapeutic targets for diabetes and cancer . The methoxy and amino groups in 1-Methoxyisoquinolin-4-amine could similarly modulate enzyme activity.

Receptor Modulation

1H-imidazo[4,5-c]quinolin-4-amine derivatives act as positive allosteric modulators (PAMs) of the adenosine A₃ receptor (A₃AR), showing subtype selectivity . Structural similarities suggest 1-Methoxyisoquinolin-4-amine might interact with purinergic receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume